2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c18-11-8-19-17(20-9-11)24-12-5-6-22(10-12)16(23)7-14-13-3-1-2-4-15(13)25-21-14/h1-4,8-9,12H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHKALDCBACPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the benzo[d]isoxazole ring, the pyrrolidine ring, and the fluoropyrimidine moiety. Common synthetic routes may include:
Formation of Benzo[d]isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: This may involve the use of pyrrolidine derivatives and appropriate reagents.
Introduction of Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions using fluoropyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the fluoropyrimidine moiety.
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzo[d]isoxazole ring.
2-(Benzo[d]isoxazol-3-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the fluoropyrimidine moiety.
Uniqueness
The uniqueness of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.39 g/mol. The structural components include a benzoisoxazole moiety, a pyrrolidine ring, and a fluoropyrimidine group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds similar in structure to this molecule may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
- Antipsychotic Effects : Some derivatives of benzoisoxazole have been evaluated for antipsychotic activity, demonstrating potential through receptor binding assays targeting dopamine and serotonin receptors .
- Antimicrobial Properties : There is evidence suggesting that certain benzoisoxazole derivatives possess antimicrobial activity, which could be relevant for developing new antibiotics .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., dopamine D2 and serotonin 5-HT2A), influencing neurochemical pathways associated with mood regulation and psychosis .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A study conducted on a related benzoisoxazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects . The mechanism was linked to mitochondrial dysfunction and increased oxidative stress.
- Antipsychotic Evaluation : In behavioral assays, compounds structurally similar to this one showed efficacy in reducing amphetamine-induced stereotypy in animal models, suggesting potential antipsychotic properties without the typical side effects associated with traditional neuroleptics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
